D-Psicose
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Overview
Description
D-Psicose, also known as D-allulose, is a rare monosaccharide that is a C-3 epimer of D-fructose. It is naturally found in small quantities in certain fruits and foods. This compound has gained significant attention due to its low-calorie content and potential health benefits, making it an attractive alternative to traditional sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Psicose can be synthesized through the enzymatic isomerization of D-fructose using this compound 3-epimerase. This enzyme catalyzes the conversion of D-fructose to this compound under optimal conditions, typically at a pH of 7.5 and a temperature of 55°C with the addition of manganese ions as a cofactor .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant this compound 3-epimerase expressed in microorganisms such as Escherichia coli. The process includes the fermentation of these engineered microorganisms, followed by purification steps to obtain high-purity this compound . Another method involves the use of isomerase or enzyme combinations derived from various bacteria, which offer good yield and stability .
Chemical Reactions Analysis
Types of Reactions: D-Psicose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: Various substitution reactions can occur, especially in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acidic or basic catalysts are often employed depending on the desired substitution.
Major Products:
Oxidation: Produces this compound acids.
Reduction: Produces this compound alcohols.
Substitution: Produces various substituted derivatives of this compound.
Scientific Research Applications
D-Psicose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Studied for its effects on metabolic pathways and its potential as a low-calorie sweetener.
Medicine: Investigated for its potential to reduce blood glucose levels and its antioxidant properties.
Mechanism of Action
D-Psicose exerts its effects primarily through its interaction with metabolic enzymes and pathways. It inhibits hepatic lipogenic enzymes and intestinal alpha-glycosidase, which helps in reducing body fat accumulation and blood glucose levels . Additionally, this compound has been shown to scavenge reactive oxygen species, providing antioxidant benefits .
Comparison with Similar Compounds
D-Tagatose: Another rare sugar with similar low-calorie properties.
D-Allose: Known for its potential health benefits and low-calorie content.
Xylitol: A sugar alcohol used as a low-calorie sweetener.
Uniqueness of D-Psicose: this compound is unique due to its specific inhibition of hepatic lipogenic enzymes and its ability to reduce blood glucose levels without being metabolized for energy . Unlike other similar compounds, this compound is poorly absorbed in the digestive tract, leading to minimal caloric contribution .
Properties
CAS No. |
23140-52-5 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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